ROMK (Kir1.1) Inhibitory Potency: Head-to-Head Comparison with Four Clinically-Profiled ROMK Inhibitors
The target compound (US9206198, Compound 7) inhibits ROMK (Kir1.1) with an IC50 of 10 nM as measured by whole-cell voltage clamp electrophysiology in HEK293 cells expressing Kir1.1 [1]. Under comparable electrophysiology assay conditions, MK-8153 achieves an IC50 of 5 nM against ROMK , while VU591 and VU590 are substantially less potent with IC50 values of 240 nM and 290 nM, respectively [2]. ROMK-IN-32 exhibits an intermediate IC50 of 35 nM . This 4- to 29-fold potency advantage over VU591/VU590 positions the compound as a high-potency tool for ROMK pharmacology studies, while its near-equivalence to MK-8153 in potency provides a structurally distinct alternative scaffold for medicinal chemistry optimization.
| Evidence Dimension | ROMK (Kir1.1) inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 10 nM (whole-cell voltage clamp, HEK293-hKir1.1, pH 7.4, 2°C) |
| Comparator Or Baseline | MK-8153: IC50 = 5 nM (ROMK EP); VU591: IC50 = 240 nM (ROMK1, Thallos-AM fluorescence); VU590: IC50 = 290 nM (ROMK); ROMK-IN-32: IC50 = 35 nM (ROMK) |
| Quantified Difference | 2× less potent than MK-8153; 24× more potent than VU591; 29× more potent than VU590; 3.5× more potent than ROMK-IN-32 |
| Conditions | Whole-cell voltage clamp electrophysiology; HEK293 cells expressing Kir1.1; pH 7.4; 2°C |
Why This Matters
The 10 nM IC50 places the compound among the most potent ROMK inhibitors reported, enabling lower dosing in ex vivo tissue bath experiments and reducing the risk of off-target ion channel modulation at higher concentrations.
- [1] BindingDB. Entry BDBM194954 (US9206198, 7). ROMK1 IC50 = 10 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=194954 (accessed 2026-05-09). View Source
- [2] IUPHAR/BPS Guide to Pharmacology. VU591: ROMK1 IC50 = 794.33 nM. https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=10040 (accessed 2026-05-09). View Source
